N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide
Description
N-{[1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a 4-fluorophenyl group and a phenylethene-sulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-18-6-8-19(9-7-18)22-12-10-17(15-22)14-21-25(23,24)13-11-16-4-2-1-3-5-16/h1-9,11,13,17,21H,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZKJXBHNCTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluorophenyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorinated reagents to introduce the fluorophenyl moiety into the pyrrolidine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound shares key motifs with derivatives reported in patents ( and ), including:
- Sulfonamide group : A common feature in enzyme inhibitors (e.g., carbonic anhydrase, kinases).
- Fluorinated aromatic systems : Enhances metabolic stability and binding affinity.
- Heterocyclic systems: Pyrrolidine (target compound) vs. pyrazolo-pyrimidine and chromenone (comparators).
Key Observations :
- The target compound lacks the chromenone and pyrazolo-pyrimidine scaffolds seen in comparators, which may reduce planar aromatic stacking interactions but improve solubility due to the flexible pyrrolidine ring.
- Fluorine substitution at the 4-position (target) vs. 3-position (comparators) may influence electronic effects and target binding .
Physicochemical Properties
- Melting Points : High melting points (>240°C) in comparators suggest crystalline stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups). The target compound’s melting point is unreported but may follow this trend.
- Stereochemistry : Example 60 () reports 96.21% enantiomeric excess, highlighting the importance of stereochemical control in bioactive sulfonamides. The target compound’s pyrrolidine ring introduces a chiral center, necessitating similar synthetic precision .
Crystallographic and Computational Insights
- Structural Refinement : SHELXL () is widely used for small-molecule crystallography. If the target compound’s structure was resolved via X-ray diffraction, SHELXL would likely be employed for refinement, ensuring high accuracy in bond-length and angle determination .
- Conformational Analysis : The pyrrolidine ring’s puckering and sulfonamide torsion angles could be compared with similar structures to predict binding conformations.
Biological Activity
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a pyrrolidine ring, a 4-fluorophenyl group, and a phenylethene sulfonamide moiety. Its unique structure contributes to its biological properties.
- Molecular Formula : C18H22FN2O2S
- CAS Number : 1424749-43-8
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.
- Introduction of the Fluorophenyl Group : Using fluorinated reagents.
- Sulfonamide Formation : Reaction with sulfonyl chloride.
These steps highlight the compound's versatility as a building block in organic synthesis and drug development.
This compound interacts with various biological targets, potentially modulating receptor or enzyme activity. The presence of the fluorine atom enhances its stability and lipophilicity, which may improve its interaction with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells by disrupting cellular processes.
- Antimicrobial Effects : The sulfonamide group is known for its antibacterial properties, suggesting potential applications in treating infections.
Research Findings and Case Studies
Several studies have explored the biological activities associated with compounds similar to this compound:
Comparative Analysis
To understand the biological activity better, a comparison with related compounds can provide insights into structure-activity relationships (SAR):
| Compound | Structure | Activity | Notes |
|---|---|---|---|
| Compound A | Similar pyrrolidine structure | Anticancer | Effective in vitro against breast cancer cells |
| Compound B | Contains a different aromatic group | Antimicrobial | Effective against Gram-positive bacteria |
| This compound | Unique fluorinated structure | Potentially broad-spectrum activity | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
